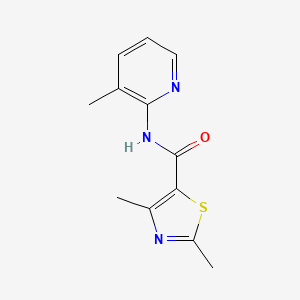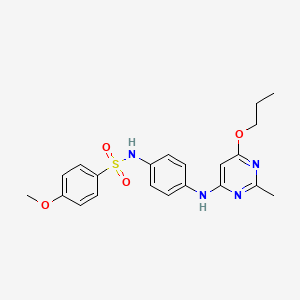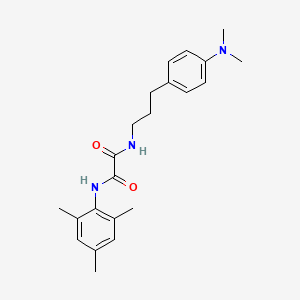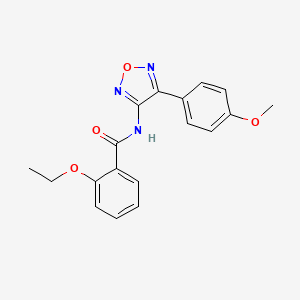
2,4-Dimethyl-N-(3-methylpyridin-2-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-N-(3-methylpyridin-2-yl)-1,3-thiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMTC, and it has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of DMTC is not fully understood. However, it has been suggested that DMTC may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. DMTC has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMTC has been found to inhibit the activity of certain proteins involved in the inflammatory response.
Biochemical and Physiological Effects:
DMTC has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain proteins involved in the inflammatory response. DMTC has also been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMTC in lab experiments is its wide range of potential applications. This compound has been found to have anticancer, antifungal, and antibacterial properties, as well as anti-inflammatory properties. Additionally, DMTC has been found to be relatively safe and non-toxic. However, one of the limitations of using DMTC in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of DMTC. One area of research is the development of new synthesis methods for DMTC that are more efficient and yield higher-quality DMTC. Another area of research is the study of the mechanism of action of DMTC, which is not fully understood. Additionally, DMTC has potential applications in the treatment of a wide range of diseases, and further research is needed to explore these potential applications. Finally, the development of new derivatives of DMTC may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesemethoden
The synthesis method of DMTC involves the reaction of 2-amino-3-methylpyridine with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form DMTC. This synthesis method has been found to be efficient and yields high-quality DMTC.
Wissenschaftliche Forschungsanwendungen
DMTC has been extensively studied for its potential applications in scientific research. This compound has been found to have anticancer, antifungal, and antibacterial properties. DMTC has also been found to inhibit the growth of several cancer cell lines, including breast, liver, and lung cancer cells. Additionally, DMTC has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(3-methylpyridin-2-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-5-4-6-13-11(7)15-12(16)10-8(2)14-9(3)17-10/h4-6H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWNBHJOXZVUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)

![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)


![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)
![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)


![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2647654.png)